molecular formula C11H19N B14542116 N-Ethyl-2-methyl-2-(prop-2-yn-1-yl)pent-4-en-1-amine CAS No. 61753-51-3

N-Ethyl-2-methyl-2-(prop-2-yn-1-yl)pent-4-en-1-amine

Cat. No.: B14542116
CAS No.: 61753-51-3
M. Wt: 165.27 g/mol
InChI Key: VSAMXGIPVSAUTJ-UHFFFAOYSA-N
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Description

N-Ethyl-2-methyl-2-(prop-2-yn-1-yl)pent-4-en-1-amine is an organic compound that belongs to the class of amines. This compound is characterized by its unique structure, which includes an ethyl group, a methyl group, a propynyl group, and a pentenyl group attached to an amine. The presence of these diverse functional groups makes it an interesting subject for chemical research and industrial applications.

Properties

CAS No.

61753-51-3

Molecular Formula

C11H19N

Molecular Weight

165.27 g/mol

IUPAC Name

N-ethyl-2-methyl-2-prop-2-ynylpent-4-en-1-amine

InChI

InChI=1S/C11H19N/c1-5-8-11(4,9-6-2)10-12-7-3/h1,6,12H,2,7-10H2,3-4H3

InChI Key

VSAMXGIPVSAUTJ-UHFFFAOYSA-N

Canonical SMILES

CCNCC(C)(CC=C)CC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-methyl-2-(prop-2-yn-1-yl)pent-4-en-1-amine can be achieved through various synthetic routes. One common method involves the alkylation of 2-methyl-2-(prop-2-yn-1-yl)pent-4-en-1-amine with ethyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of the ethyl halide to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-methyl-2-(prop-2-yn-1-yl)pent-4-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

N-Ethyl-2-methyl-2-(prop-2-yn-1-yl)pent-4-en-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Ethyl-2-methyl-2-(prop-2-yn-1-yl)pent-4-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-(prop-2-yn-1-yl)aniline
  • 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
  • N,N-Dimethyl-4-(prop-2-yn-1-yl)benzene-1-sulfonamide

Uniqueness

N-Ethyl-2-methyl-2-(prop-2-yn-1-yl)pent-4-en-1-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

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